1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonene core. Key structural elements include:
- Spiro[4.4]nonene scaffold: A bicyclic system where two rings (four-membered each) share a single atom, enforcing rigidity and distinct conformational properties .
- Substituents: A 3-fluorobenzoyl group at position 1. A 4-fluorophenyl group at position 2. A thione (-C=S) group at position 2.
Properties
IUPAC Name |
(3-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2OS/c21-15-8-6-13(7-9-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)14-4-3-5-16(22)12-14/h3-9,12H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPFTDNRRWCADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological properties, including cytotoxicity, receptor interactions, and therapeutic potential.
Chemical Structure
The compound features a spirocyclic structure that contributes to its unique biological profile. The presence of fluorine atoms on the benzoyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study comparing similar diazaspiro compounds found that they exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 (breast cancer) | 0.5 | |
| Compound A | MCF-7 | 0.8 | |
| Compound B | HeLa (cervical cancer) | 1.2 |
The proposed mechanism of action for similar compounds includes the inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells. Molecular docking studies suggest that this compound may also interact with the minor groove of DNA, enhancing its cytotoxic efficacy .
Neuropharmacological Effects
In addition to its anticancer properties, related diazaspiro compounds have shown potential as antipsychotic agents. For example, studies on triazaspiro derivatives indicate a favorable profile for reducing neurological side effects while maintaining efficacy in behavioral models predictive of antipsychotic activity . This suggests that the compound might also have applications in treating psychiatric disorders.
Case Studies
A recent investigation into the pharmacological properties of diazaspiro compounds highlighted their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. In rodent models, these compounds demonstrated significant effects on behavior associated with anxiety and depression, indicating their potential as therapeutic agents in mental health disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazaspiro Compounds with Varied Substituents
Table 1: Structural and Functional Comparisons of Diazaspiro Derivatives
Key Observations :
- Substituent Effects : Fluorine (high electronegativity) in the target compound may enhance dipole interactions compared to chlorine or butoxy groups. The 3-fluorobenzoyl group introduces steric and electronic effects distinct from simpler aryl substituents.
- Conformational Rigidity : The spiro scaffold enforces planarity in the core, but substituent orientation (e.g., perpendicular fluorophenyl groups in isostructural compounds ) may influence target binding.
Chalcone Derivatives with Fluorophenyl Groups
Chalcones (α,β-unsaturated ketones) with fluorinated aryl rings share structural motifs with the target compound’s 4-fluorophenyl group.
Table 2: Activity of Selected Chalcone Derivatives
Comparison with Target Compound :
Heterocyclic Compounds with Fluorophenyl Moieties
- Thiazole Derivatives (): Compounds 4 and 5 feature thiazole cores with fluorophenyl groups. Their isostructural nature and planar conformations (excluding one perpendicular fluorophenyl group) highlight the role of fluorination in crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
